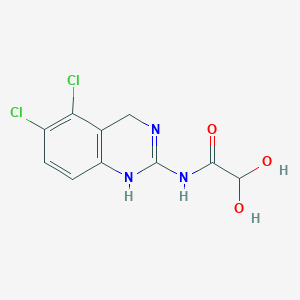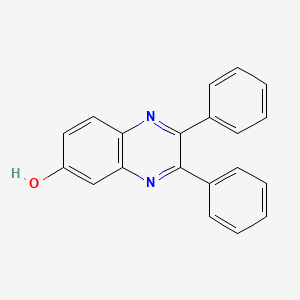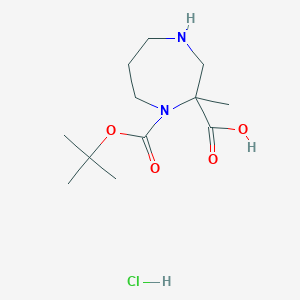
7-Bromo-2,5-dichloroquinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,5-dichloroquinazolin-8-ol: is a chemical compound with the molecular formula C8H3BrCl2N2O It is a derivative of quinazolinol, characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dichloroquinazolin-8-ol typically involves the bromination and chlorination of quinazolinol derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,5-dichloroquinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a variety of functionalized quinazoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-2,5-dichloroquinazolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2,5-dichloroquinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
- 7-Bromoquinazolin-8-ol
- 2,5-Dichloroquinazolin-8-ol
- 7-Chloro-2,5-dibromoquinazolin-8-ol
Comparison: Compared to similar compounds, 7-Bromo-2,5-dichloroquinazolin-8-ol is unique due to its specific substitution pattern. The presence of both bromine and chlorine atoms at distinct positions on the quinazoline ring imparts unique chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3BrCl2N2O |
|---|---|
Molecular Weight |
293.93 g/mol |
IUPAC Name |
7-bromo-2,5-dichloroquinazolin-8-ol |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-4-1-5(10)3-2-12-8(11)13-6(3)7(4)14/h1-2,14H |
InChI Key |
RVNSCIQJLDXVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=C(N=C2C(=C1Br)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)

![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)





![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)


![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)
